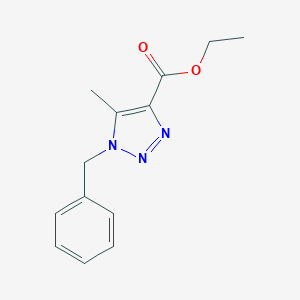

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Overview

Description

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the CAS Number: 133992-58-2. It has a molecular weight of 245.28 . This compound is of interest due to its potential applications in various fields.

Synthesis Analysis

The synthesis of 1,2,3-triazole compounds, including Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions . These reactions are known for their efficiency and environmental friendliness .Molecular Structure Analysis

The molecular structure of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is characterized by a triazole ring carrying methyl and ethoxy-carbonyl groups . The triazole ring is essentially planar and forms dihedral angles with the phenyl and benzene rings .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has a melting point of 68 degrees Celsius .Scientific Research Applications

Corrosion Inhibition

The compound has been synthesized using Microwave Assisted Organic Synthesis (MAOS) and tested for its corrosion inhibition activity on carbon steel. This application is crucial in industries where metal preservation is essential .

Antiproliferative Activity

Researchers have prepared a series of 1,2-benzisoxazole tethered 1,2,3-triazoles, including derivatives of our compound of interest, which showed significant antiproliferative effects against human acute myeloid leukemia (AML) cells .

Cancer Prevention

Triazoles, including the one , are being studied for their potential as cancer prevention agents due to their ability to reduce or eliminate free radicals, thereby protecting cells against oxidative injury .

Chromatography and Mass Spectrometry

The compound is used in life sciences labs for chromatography or mass spectrometry applications, aiding in sample manipulation and measurement processes .

Nucleoside Analogue Synthesis

While not the exact compound, closely related triazole carboxylates are utilized as precursors for preparing nucleoside analogues like Ribavirin, suggesting potential pharmaceutical applications .

Research and Experimental Use

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is offered for experimental and research use, indicating its utility in various scientific studies .

Safety and Hazards

Future Directions

The future directions for research on Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given their versatile nature, 1,2,3-triazole compounds are of interest in various fields, including medicinal chemistry and materials science .

Mechanism of Action

Target of Action

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound. Triazole derivatives are known to interact with various enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

ethyl 1-benzyl-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERCUHLDCICKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377510 | |

| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

133992-58-2 | |

| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate in corrosion prevention, and how effective is it?

A1: The research primarily investigates the synthesis and corrosion inhibition potential of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate on carbon steel in a CO2-saturated 1% NaCl solution []. The study found that this compound exhibits significant corrosion inhibition properties, reaching a maximum efficiency of 91.54% at a concentration of 70 ppm and a temperature of 45 °C []. This suggests its potential application in protecting carbon steel infrastructure, particularly in environments containing CO2 and NaCl, where corrosion is a significant concern.

Q2: How does Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate interact with the carbon steel surface to inhibit corrosion?

A2: The study utilized Electrochemical Impedance Spectroscopy (EIS) to understand the interaction mechanism []. While the exact binding mode wasn't fully elucidated, the calculated Gibbs free energy of adsorption (∆Gads) at room temperature was determined to be -38.48 kJ/mole []. This value suggests that the compound interacts with the carbon steel surface through a combination of physisorption and chemisorption, forming a protective layer that hinders the corrosive agents from reaching the metal surface.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)